molecular formula C15H13N3O B2396632 3-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide CAS No. 161373-00-8

3-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide

Cat. No.: B2396632
CAS No.: 161373-00-8
M. Wt: 251.289
InChI Key: BVPOSHSFOUHNAL-UHFFFAOYSA-N
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Description

3-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide is an organic compound with the molecular formula C15H13N3O It is a derivative of benzamide, characterized by the presence of a cyano group and a dimethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, which are economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate, is widely used due to its efficiency .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include amines, substituted benzamides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylpyridinyl group play crucial roles in its reactivity and interactions. The compound can inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide is unique due to the presence of both a cyano group and a dimethylpyridinyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-11(2)17-14(7-10)18-15(19)13-5-3-4-12(8-13)9-16/h3-8H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPOSHSFOUHNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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